Nonanamide, N-phenyl-

Descripción general

Descripción

Nonanamide, N-phenyl- is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nonanamide, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanamide, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Nonanamide, N-phenyl- is a compound of interest in various biological research contexts due to its potential therapeutic applications and biological activities. This article delves into the synthesis, biological activities, and relevant case studies associated with this compound.

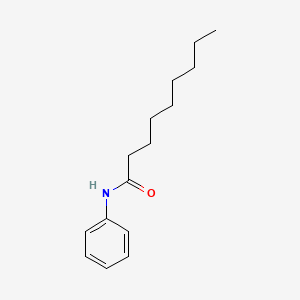

Chemical Structure and Properties

Nonanamide, N-phenyl- is an amide derivative characterized by its nonane backbone and a phenyl group attached to the nitrogen atom. Its chemical formula is C_{16}H_{33}N, and it exhibits properties typical of amides, such as moderate solubility in organic solvents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-phenyl derivatives, including nonanamide. A notable investigation focused on a series of N-phenylbenzamide derivatives, revealing their efficacy against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. The lead compound demonstrated an IC50 value ranging from 5.7 to 12 μM against various EV71 strains with a TC50 of 620 μM in Vero cells, indicating a favorable therapeutic index for further development as an antiviral agent .

Induction of Apoptosis

Another area of interest is the role of N-phenyl compounds in inducing apoptosis. Research on substituted N-phenyl nicotinamides has shown that these compounds can significantly induce cell death in cancer cell lines. For instance, one compound exhibited an EC50 value of 0.082 μM in caspase activation assays, indicating potent apoptotic activity . This suggests that nonanamide derivatives may share similar mechanisms of action.

Antifouling Activity

Nonanamide has also been studied for its antifouling properties. It has been found to exhibit effective antifouling activity against various bacterial strains with an EC50 value of approximately 5.1 mg/L. This activity is attributed to its ability to disrupt microbial growth and biofilm formation .

Synthesis and Evaluation

A comprehensive study involved synthesizing various N-phenylbenzamide derivatives and evaluating their biological activities. The synthesis was achieved through aminocarbonylation reactions under specific conditions that favored the production of linear amides with high yields . This study not only confirmed the biological activity but also provided insights into structure-activity relationships (SAR) that are crucial for optimizing therapeutic efficacy.

Mechanistic Insights

Further investigations into the mechanism of action revealed that nonanamide derivatives could induce endoplasmic reticulum (ER) stress in cells, leading to apoptosis. For example, treatment with nonivamide (a related compound) resulted in increased cytosolic calcium levels and altered expression of stress-related genes such as GADD153 and GRP78/BiP . These findings underscore the potential of nonanamide as a candidate for cancer therapy through modulation of cellular stress pathways.

Summary Table of Biological Activities

| Activity | Compound | IC50/EC50 Value | Cell Line/Organism |

|---|---|---|---|

| Antiviral | Nonanamide | 5.7 - 12 μM | Vero cells (EV71) |

| Apoptosis Induction | N-phenyl nicotinamide | 0.082 μM | T47D breast cancer cells |

| Antifouling | Nonivamide | 5.1 mg/L | Various bacteria |

Propiedades

IUPAC Name |

N-phenylnonanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-15(17)16-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLORSGKMLYRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409385 | |

| Record name | Nonanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55679-48-6 | |

| Record name | Nonanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.